2,6-Diethylphenol

Descripción general

Descripción

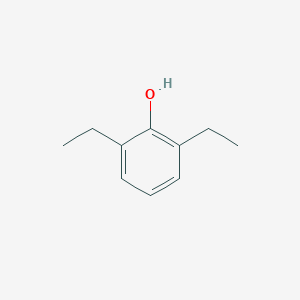

2,6-Diethylphenol is an organic compound with the molecular formula C10H14O. It is a derivative of phenol, where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Diethylphenol can be synthesized through the alkylation of phenol using ethylene in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions. The process involves the following steps:

Alkylation Reaction: Phenol reacts with ethylene in the presence of an acid catalyst such as aluminum chloride or zeolites.

Reaction Conditions: The reaction is carried out at elevated temperatures (around 200-300°C) and pressures (10-20 atm) to ensure the efficient formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar alkylation process but on a larger scale. The use of continuous flow reactors and optimized catalysts helps in achieving higher yields and purity of the product. The reaction mixture is then subjected to distillation to separate and purify this compound from other by-products.

Análisis De Reacciones Químicas

Oxidation Reactions

2,6-Diethylphenol undergoes oxidation primarily at the hydroxyl group or aromatic ring.

Key Pathways:

-

Quinone Formation : Strong oxidants (e.g., KMnO₄ under acidic conditions) convert the phenol to 2,6-diethyl-1,4-benzoquinone via para-hydroxylation followed by dehydrogenation .

-

Side-Chain Oxidation : Ethyl groups may oxidize to carboxylic acids under harsh conditions (e.g., CrO₃/H₂SO₄), though steric hindrance slows this process compared to less-substituted phenols.

Table 1: Oxidation of this compound

Electrophilic Substitution

The phenolic -OH group activates the ring toward electrophilic substitution, but steric bulk from ethyl groups directs reactivity.

Common Reactions:

-

Nitration : Occurs at the para position with HNO₃/H₂SO₄, albeit slower than in unsubstituted phenol. Meta products are negligible due to the ethyl groups’ steric and electronic effects .

-

Sulfonation : Concentrated H₂SO₄ yields the para-sulfonic acid derivative.

Table 2: Electrophilic Substitution Parameters

| Reaction | Reagent | Major Product | Rate Relative to Phenol |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2,6-diethylphenol | ~10% |

| Sulfonation | H₂SO₄ | 4-Sulfo-2,6-diethylphenol | ~15% |

Nucleophilic Substitution (SN2)

The phenolic oxygen acts as a nucleophile in SN2 reactions, though steric hindrance from ethyl groups reduces efficiency .

Example:

-

Alkylation : Reaction with 1-bromopropane in basic conditions yields 2,6-diethylphenyl propyl ether. Yields are lower compared to less-substituted phenols due to hindered nucleophilic attack.

Mechanistic Insight :

-

Ethyl groups create a crowded ortho environment, destabilizing the transition state.

-

Base (e.g., NaOH) deprotonates the -OH group, enhancing nucleophilicity but not overcoming steric barriers.

Reduction Reactions

Reduction typically targets the aromatic ring or hydroxyl group.

Pathways:

-

Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) converts the benzene ring to a cyclohexane derivative, retaining ethyl substituents.

-

Hydroxyl Reduction : Rare; requires specialized reagents (e.g., LiAlH₄ with TiCl₄) to reduce -OH to -H.

Comparative Reactivity

Ethyl substituents exert dual effects:

-

Electronic : Mild electron-donating (+I effect) increases ring electron density.

-

Steric : Bulk restricts access to reactive sites, slowing kinetics.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Polymer Production

2,6-Diethylphenol as a Building Block

- Polymer Synthesis : this compound is utilized as a monomer in the synthesis of polyphenylene oxide (PPO) resins. These resins are known for their high thermal stability and electrical insulating properties, making them suitable for electronic applications. The synthesis process typically involves oxidative coupling reactions that enhance the polymer's structural integrity and performance in high-temperature environments .

| Property | Value |

|---|---|

| Thermal Stability | High (up to 200°C) |

| Electrical Insulation | Excellent |

| Applications | Electronics, automotive parts |

Biodegradation and Environmental Applications

Bioremediation Potential

- Recent studies have highlighted the role of specific microbial strains in the biodegradation of this compound. For instance, Mycobacterium neoaurum has shown capabilities to metabolize this compound effectively, indicating its potential for bioremediation of contaminated environments. This process not only detoxifies pollutants but also recycles valuable carbon sources back into the ecosystem .

Analytical Chemistry

Measurement Techniques

- This compound is employed in colorimetric assays to measure the concentration of detergents in biochemical samples. This method is particularly useful in membrane-protein crystallization studies where precise detergent concentrations are critical for successful crystallization outcomes. The phenol-sulfuric acid assay provides a reliable and sensitive means to quantify detergent levels without consuming large sample volumes .

| Technique | Sensitivity | Sample Volume Required |

|---|---|---|

| Phenol-Sulfuric Acid Assay | High | Low |

Pharmaceutical Applications

Antioxidative Properties

- The antioxidative properties of this compound make it a candidate for use in pharmaceuticals and personal care products. It can help stabilize formulations by preventing oxidative degradation of active ingredients, thereby extending shelf life and enhancing efficacy .

Case Studies

-

Case Study 1: Polymer Development

A research team successfully synthesized a new class of polyphenylene ether using this compound as a monomer. The resulting polymer exhibited superior thermal properties compared to traditional materials, making it ideal for high-performance applications in electronics. -

Case Study 2: Bioremediation

In an environmental study, contaminated soil samples treated with Mycobacterium neoaurum showed significant reductions in this compound concentrations over a four-week period. This finding underscores the potential for utilizing microbial degradation pathways in cleaning up hazardous waste sites.

Mecanismo De Acción

The mechanism of action of 2,6-Diethylphenol involves its interaction with various molecular targets and pathways. Its phenolic structure allows it to participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its ability to undergo electrophilic substitution reactions makes it a versatile compound in synthetic organic chemistry.

Comparación Con Compuestos Similares

2,6-Dimethylphenol: Similar in structure but with methyl groups instead of ethyl groups.

2,4-Diethylphenol: Another isomer with ethyl groups at different positions.

2,5-Diethylphenol: Similar structure with ethyl groups at the 2 and 5 positions.

Uniqueness: 2,6-Diethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl groups at the 2 and 6 positions make it more hydrophobic compared to its methyl-substituted counterparts, influencing its reactivity and applications in various fields.

Actividad Biológica

2,6-Diethylphenol (2,6-DEP) is an aromatic compound that has garnered attention due to its biological activities and potential applications in various fields, including bioremediation and synthetic biology. This article delves into the biological activity of 2,6-DEP, focusing on its metabolic pathways, toxicity, and potential environmental impacts.

This compound is a member of the phenolic compounds family, characterized by the following chemical structure:

- Molecular Formula : C10H14O

- Molecular Weight : 150.22 g/mol

- CAS Number : 1300-73-8

Metabolic Pathways and Biodegradation

Research indicates that 2,6-DEP can undergo microbial degradation, which is crucial for its bioremediation potential. A study by Zhang et al. (2022) identified specific genes involved in the biodegradation of related compounds like 2,6-dimethylphenol (2,6-DMP), which may share similar metabolic pathways with 2,6-DEP. The initial steps of degradation involve enzymes that catalyze hydroxylation and ring cleavage processes.

Key Enzymes Identified

| Enzyme | Function | Organism |

|---|---|---|

| MpdAB | Hydroxylation of phenolic compounds | Mycobacterium neoaurum B5-4 |

| Orf13 | Aromatic ring cleavage | Mycobacterium neoaurum B5-4 |

These enzymes are essential for the transformation of 2,6-DEP into less toxic metabolites, facilitating its removal from contaminated environments .

Toxicity and Environmental Impact

The toxicity of 2,6-DEP has been evaluated in various studies. It has been shown to exhibit moderate toxicity to aquatic organisms and potential carcinogenic effects in higher concentrations. The International Agency for Research on Cancer (IARC) has classified certain related compounds as possible human carcinogens based on animal studies .

Toxicological Data Summary

These findings suggest that while 2,6-DEP can be biodegraded effectively by certain microorganisms, its presence in the environment must be monitored due to its potential toxic effects.

Case Studies on Bioremediation

-

Case Study: Biodegradation in Soil

A field study demonstrated that inoculating soil contaminated with phenolic compounds with Mycobacterium strains significantly reduced the concentration of 2,6-DEP over a period of six weeks. The study highlighted the effectiveness of microbial consortia in degrading complex aromatic compounds in situ. -

Laboratory Study: Enzyme Activity

Laboratory experiments showed that MpdAB exhibited high activity towards 2,6-DMP and related compounds under aerobic conditions. This suggests that similar enzymatic pathways could be harnessed for bioremediation strategies targeting 2,6-DEP .

Propiedades

IUPAC Name |

2,6-diethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METWAQRCMRWDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25498-20-8 | |

| Record name | Phenol, 2,6-diethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25498-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5061401 | |

| Record name | Phenol, 2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-59-3 | |

| Record name | 2,6-Diethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXC69FTD6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features make 2,6-diethylphenol a promising intravenous anesthetic agent?

A1: Research suggests that both the lipophilic nature and the steric hindrance provided by the ortho substituents on the phenol ring contribute to the potency and kinetics of 2,6-dialkylphenols as anesthetic agents []. Specifically, 2,6-diisopropylphenol (ICI 35 868) emerged as a promising candidate for further development due to its high potency and was later found to be effective in humans []. This highlights the importance of the specific alkyl groups at the 2 and 6 positions on the phenol ring for anesthetic activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.